molecular formula C18H25N3OS B2571253 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034236-28-5

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2571253
CAS No.: 2034236-28-5
M. Wt: 331.48
InChI Key: MDWUBNPOQRVPOK-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H25N3OS and its molecular weight is 331.48. The purity is usually 95%.
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Scientific Research Applications

Novel Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, have been synthesized and evaluated for their antipsychotic-like properties. These compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel approach to antipsychotic therapy with potentially reduced side effects (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant in vitro antioxidant activity, highlighting their potential in oxidative stress-related conditions and as metal-based antioxidants (Chkirate et al., 2019).

Molecular Conformations and Hydrogen Bonding

Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have revealed diverse molecular conformations and hydrogen bonding patterns in their crystal structures. These findings contribute to understanding the structural aspects that influence the biological activities and solubility of such compounds (Narayana et al., 2016).

Synthesis and Anticonvulsant Activity

Alkanamide derivatives, including those with pyrazole rings, have been synthesized and evaluated for their anticonvulsant activity. The structure-activity relationship (SAR) studies provide insights into the chemical modifications that enhance the therapeutic potential of these compounds in treating seizure disorders (Tarikogullari et al., 2010).

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives, such as 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, have shown inhibitory effects on fatty acid synthesis in green algae. This research offers potential applications in the development of herbicides and the study of lipid metabolism pathways (Weisshaar & Böger, 1989).

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-13(2)23-17-7-5-15(6-8-17)12-18(22)19-10-9-16-11-14(3)21(4)20-16/h5-8,11,13H,9-10,12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWUBNPOQRVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.